molecular formula C16H15N B11885858 2-(2,3-Dimethylphenyl)-2H-isoindole CAS No. 113440-30-5

2-(2,3-Dimethylphenyl)-2H-isoindole

Cat. No.: B11885858
CAS No.: 113440-30-5
M. Wt: 221.30 g/mol
InChI Key: LRRRKIVCOZJYBJ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)-2H-isoindole is an organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds characterized by a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of the 2,3-dimethylphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenyl)-2H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethylphenyl isocyanate with a suitable nucleophile, followed by cyclization to form the isoindole ring. The reaction conditions often include the use of a base such as potassium tert-butoxide and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenyl)-2H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoindole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2,3-Dimethylphenyl)-2H-isoindole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenyl)-2H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethylphenyl)-1H-isoindole
  • 2-(2,3-Dimethylphenyl)-3H-isoindole
  • 2-(2,3-Dimethylphenyl)-4H-isoindole

Uniqueness

2-(2,3-Dimethylphenyl)-2H-isoindole is unique due to its specific substitution pattern and the resulting electronic and steric effects. These properties influence its reactivity and interactions with other molecules, making it distinct from other isoindole derivatives .

Properties

CAS No.

113440-30-5

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)isoindole

InChI

InChI=1S/C16H15N/c1-12-6-5-9-16(13(12)2)17-10-14-7-3-4-8-15(14)11-17/h3-11H,1-2H3

InChI Key

LRRRKIVCOZJYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C3C=CC=CC3=C2)C

Origin of Product

United States

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